

Quantitative Analysis of Cyclohexanone by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Cyclohexanone

Cat. No.: B7761246

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexanone is a key industrial solvent and an important intermediate in the synthesis of various compounds, including pharmaceuticals and polymers like nylon.[1] Accurate quantification of **cyclohexanone** is crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2][3]

This document provides a detailed protocol for the quantitative analysis of **cyclohexanone** using GC-MS. The method is designed to be robust and reliable for various sample matrices.

Experimental Protocol

Materials and Reagents

- Solvents: Dichloromethane (DCM) or Ethyl Acetate (ACS grade or higher)[4], Methanol (HPLC grade), Deionized Water.
- Standards: **Cyclohexanone** (analytical standard, ≥99.9%)[1], Chlorobenzene (internal standard, ≥99.8%).

- Other Reagents: Anhydrous Sodium Sulfate.

Instrumentation

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD or similar).^[4]
- GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.^{[4][5]}
- Autosampler vials (2 mL) with caps and septa.
- Syringe filters (0.22 µm).

Standard and Sample Preparation

2.3.1. Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **cyclohexanone** and dissolve it in a 100 mL volumetric flask with dichloromethane.
- Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of chlorobenzene and dissolve it in a 100 mL volumetric flask with dichloromethane.^[6]
- Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the primary stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.3.2. Sample Preparation (Liquid-Liquid Extraction)

- Aqueous Samples: To 5 mL of the aqueous sample in a separatory funnel, add the internal standard to a final concentration of 10 µg/mL.
- Extraction: Add 5 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.
- Phase Separation: Allow the layers to separate. Collect the lower organic layer (dichloromethane).

- Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
- Filtration: Filter the final extract through a 0.22 µm syringe filter into a GC autosampler vial.
[\[2\]](#)

GC-MS Parameters

Parameter	Setting
GC	
Injection Volume	1 µL
Injection Mode	Splitless
Injector Temperature	250 °C
Carrier Gas	Helium, constant flow at 1.2 mL/min
Oven Program	Initial: 60 °C (hold 1 min), Ramp: 15 °C/min to 120 °C, then 50 °C/min to 300 °C (hold 6 min) [7]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Scan Mode	Selected Ion Monitoring (SIM)
Quantifier Ion	Cyclohexanone: m/z 55, Chlorobenzene (IS): m/z 112
Qualifier Ions	Cyclohexanone: m/z 98, 42

Data Analysis

- Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of **cyclohexanone** to the peak area of the internal standard against the concentration of the calibration standards.

- Quantification: Determine the concentration of **cyclohexanone** in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The performance of the method should be validated according to ICH guidelines.[8] Key validation parameters are summarized in the table below.

Parameter	Typical Value
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	≥ 0.999
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1[9][10]
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1[9][10]
Accuracy (% Recovery)	98.0% to 102.0%[9]
Precision (RSD %)	≤ 2.0%[9]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of **cyclohexanone** by GC-MS.

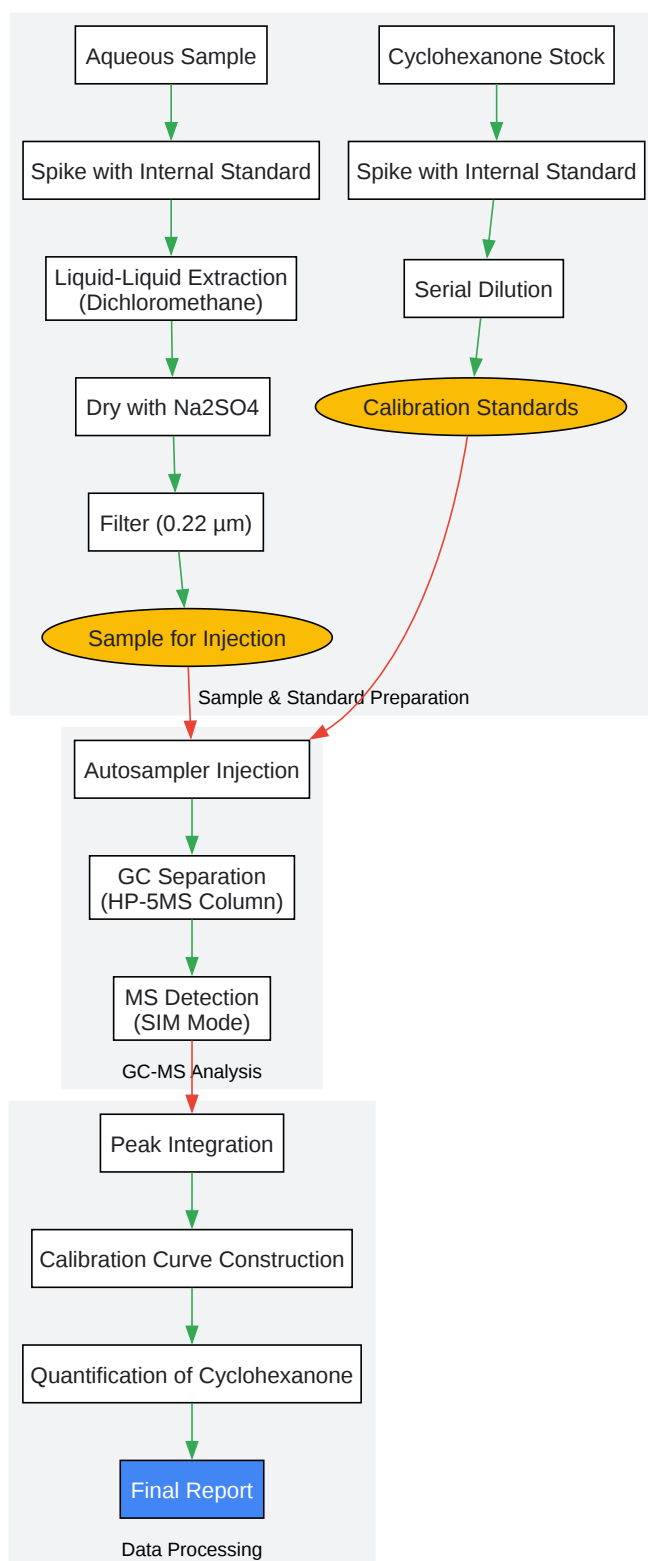


Figure 1: GC-MS Workflow for Cyclohexanone Analysis

[Click to download full resolution via product page](#)Caption: GC-MS Workflow for **Cyclohexanone** Analysis.

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